(5-Methoxy-2,4-dimethylphenyl)boronic acid
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Overview
Description
(5-Methoxy-2,4-dimethylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and dimethyl groups. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2,4-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-methoxy-2,4-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (5-Methoxy-2,4-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Protodeboronation: Protic acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C).
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Protodeboronation: De-boronated aromatic compounds.
Scientific Research Applications
(5-Methoxy-2,4-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methoxy-2,4-dimethylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the dimethyl groups.
2,5-Dimethoxyphenylboronic acid: Contains two methoxy groups instead of one.
4-Methoxy-2-methylphenylboronic acid: Contains a single methyl group instead of two.
Uniqueness: (5-Methoxy-2,4-dimethylphenyl)boronic acid is unique due to the presence of both methoxy and dimethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these substituents play a crucial role .
Properties
Molecular Formula |
C9H13BO3 |
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Molecular Weight |
180.01 g/mol |
IUPAC Name |
(5-methoxy-2,4-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO3/c1-6-4-7(2)9(13-3)5-8(6)10(11)12/h4-5,11-12H,1-3H3 |
InChI Key |
QTGPGNVDHZNHCE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)OC)(O)O |
Origin of Product |
United States |
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